Deltazinone 1
Overview
Description
Deltazinone 1 is a selective inhibitor of the prenyl-binding protein PDEδ. This compound has garnered significant attention due to its ability to disrupt the localization and signaling of farnesylated Ras proteins, particularly KRas, which is implicated in various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deltazinone 1 is synthesized through a series of chemical reactions involving pyrazolopyridazinones. The synthesis begins with the preparation of the pyrazolopyridazinone core, followed by functionalization to introduce specific substituents that enhance its binding affinity and selectivity for PDEδ .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound typically involves standard organic synthesis techniques, including condensation reactions, cyclization, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Deltazinone 1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activity and selectivity .
Scientific Research Applications
Deltazinone 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the prenylation process and the role of PDEδ in cellular signaling
Biology: Investigated for its effects on cellular localization and signaling of Ras proteins
Medicine: Explored as a potential therapeutic agent for cancers driven by KRas mutations, such as pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of new PDEδ inhibitors with improved selectivity and reduced cytotoxicity
Mechanism of Action
Deltazinone 1 exerts its effects by binding to the prenyl-binding pocket of PDEδ, thereby displacing farnesylated Ras proteins from the plasma membrane. This disruption in localization leads to a decrease in oncogenic signaling pathways mediated by KRas, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Deltarasin: Another PDEδ inhibitor with similar binding properties but higher cytotoxicity
Deltaflexin: A compound with extended plasma exposure and terminal half-life compared to Deltazinone 1.
HyT-based Degrader 17c: Exhibits improved antitumor activity compared to this compound.
Uniqueness of this compound
This compound stands out due to its high selectivity for PDEδ and reduced unspecific cytotoxicity, making it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
894554-89-3 |
---|---|
Molecular Formula |
C27H31N5O2 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
4-[3,4-dimethyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylpropyl)butanamide |
InChI |
InChI=1S/C27H31N5O2/c1-18-12-14-23(15-13-18)32-21(4)25-20(3)29-31(27(34)26(25)30-32)16-8-11-24(33)28-17-19(2)22-9-6-5-7-10-22/h5-7,9-10,12-15,19H,8,11,16-17H2,1-4H3,(H,28,33) |
InChI Key |
HZNKNJCWLQLQMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCC(C)C4=CC=CC=C4)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3,4-dimethyl-7-oxo-2-(p-tolyl)-2H-pyrazolo(3,4-d)pyridazin-6(7H)-yl)-N-(2-phenylpropyl)butanamide deltazinone 1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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